molecular formula C10H8BrN B129130 7-(Bromomethyl)isoquinoline CAS No. 158654-75-2

7-(Bromomethyl)isoquinoline

Cat. No. B129130
M. Wt: 222.08 g/mol
InChI Key: CIIDCMOAXHCLDK-UHFFFAOYSA-N
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Description

7-(Bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H8BrN . It is a specialty product used in proteomics research applications .


Synthesis Analysis

The synthesis of isoquinolines, the class of compounds to which 7-(Bromomethyl)isoquinoline belongs, has been extensively studied. Various methods have been developed, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 7-(Bromomethyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The bromomethyl group is attached to the seventh carbon of the isoquinoline ring .


Chemical Reactions Analysis

Isoquinolines undergo various chemical reactions. For instance, they can be synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They can also undergo a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .


Physical And Chemical Properties Analysis

7-(Bromomethyl)isoquinoline is a colorless liquid at room temperature . It is classified as a weak base, similar to pyridine and quinoline .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • 7-(Bromomethyl)isoquinoline derivatives have been utilized in the synthesis of various complex organic compounds. For instance, Jacobs et al. (2007) described a process that involves the substitution of a benzylic bromide by a primary amine, leading to N-substituted benz[g]isoquinoline-3,5,10(2H)-triones, which were tested against Mycobacterium tuberculosis (Jacobs et al., 2007).
    • Yavari et al. (2006) reported the reaction of isoquinoline with ethyl bromopyruvate in the presence of activated acetylenes, leading to the production of 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinolines and related compounds (Yavari et al., 2006).
  • Biological and Pharmacological Research :

    • In the field of pharmacology and medicine, derivatives of 7-(Bromomethyl)isoquinoline have been synthesized and evaluated for their biological activity. For instance, Rode et al. (2011) presented the synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase (Rode et al., 2011).
    • Another study by Ambros et al. (1988) involved the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, which were tested for cytostatic activity in vitro using different cancer cell lines (Ambros et al., 1988).
  • Material Science and Electrochemistry :

    • In material science and electrochemistry, the structural influence of isoquinoline derivatives on molecular orientation and phase transitions in adsorbed layers at interfaces has been studied. For example, Buess-Herman et al. (1992) investigated monomethyl isomers of isoquinoline, including 7-methyl compounds, for their orientation and interaction effects at the mercury-water interface (Buess-Herman et al., 1992).

Safety And Hazards

7-(Bromomethyl)isoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and inhalation .

properties

IUPAC Name

7-(bromomethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDCMOAXHCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622642
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)isoquinoline

CAS RN

158654-75-2
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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